molecular formula C15H20N2O5 B5973684 4-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid

4-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid

Cat. No.: B5973684
M. Wt: 308.33 g/mol
InChI Key: IDXFGNZODOJOCV-UHFFFAOYSA-N
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Description

4-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid is a complex organic compound with a variety of functional groups, including a carboxylic acid, hydrazine, and ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid typically involves multiple steps. One common method starts with the reaction of 3,5-dimethylphenol with 2-bromopropanoic acid to form 2-(3,5-dimethylphenoxy)propanoic acid. This intermediate is then reacted with hydrazine to form 2-(3,5-dimethylphenoxy)propanoylhydrazine. Finally, this compound is reacted with succinic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazine and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazine group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the phenoxy group may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • **4-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid
  • **4-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-4-oxopentanoic acid
  • **this compound methyl ester

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[2-[2-(3,5-dimethylphenoxy)propanoyl]hydrazinyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-9-6-10(2)8-12(7-9)22-11(3)15(21)17-16-13(18)4-5-14(19)20/h6-8,11H,4-5H2,1-3H3,(H,16,18)(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXFGNZODOJOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NNC(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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